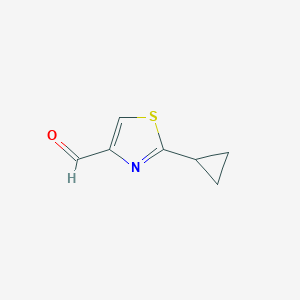

2-Cyclopropylthiazole-4-carbaldehyde

Description

2-Cyclopropylthiazole-4-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a cyclopropyl group at the 2-position and a carbaldehyde moiety at the 4-position. The cyclopropane ring introduces significant ring strain, enhancing reactivity in synthetic applications, while the carbaldehyde group provides an electrophilic site for nucleophilic additions or condensations. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where cyclopropane derivatives are valued for their metabolic stability and bioactivity .

Properties

IUPAC Name |

2-cyclopropyl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXDXOWGZAQHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178283-83-4 | |

| Record name | 2-cyclopropyl-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with α-bromoacetaldehyde diethyl acetal, followed by cyclization with thiourea to form the thiazole ring. The final step involves oxidation to introduce the aldehyde group.

Industrial Production Methods: the synthesis generally follows similar steps as laboratory methods, with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylthiazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: 2-Cyclopropylthiazole-4-carboxylic acid

Reduction: 2-Cyclopropylthiazole-4-methanol

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-Cyclopropylthiazole-4-carbaldehyde serves as an important intermediate for synthesizing more complex thiazole derivatives and heterocyclic compounds. Its unique functional groups allow for various chemical reactions including oxidation, reduction, and electrophilic substitution.

Table 1: Common Reactions of this compound

| Reaction Type | Product | Reagents Used |

|---|---|---|

| Oxidation | 2-Cyclopropylthiazole-4-carboxylic acid | Potassium permanganate, chromium trioxide |

| Reduction | 2-Cyclopropylthiazole-4-methanol | Sodium borohydride, lithium aluminum hydride |

| Substitution | Various substituted thiazole derivatives | Electrophiles (halogens, nitro groups) |

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that compounds derived from this thiazole can interact with various biological targets, modulating pathways relevant to disease processes.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of thiazole derivatives on several cancer cell lines, including A375 (melanoma) and MCF-7 (breast cancer). The results demonstrated that specific modifications to the thiazole structure enhanced cytotoxicity against these cancer cells .

Medicinal Chemistry

The compound is being explored as a pharmacophore in drug design due to its ability to interact with biological receptors and enzymes. Its aldehyde functionality is particularly useful in forming covalent bonds with target proteins, which can enhance drug efficacy.

Table 2: Potential Pharmacological Uses

| Application | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anticonvulsant | Shows promise in seizure models |

Industrial Applications

In industry, this compound is utilized in developing materials with specific electronic and optical properties. Its unique structure allows for modifications that can tailor these properties for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-Cyclopropylthiazole-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and thiazole functional groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Cyclopropylthiazole-4-carbaldehyde with structurally related compounds, emphasizing differences in substituents, functional groups, and inferred chemical properties.

Detailed Analysis

2-Cyclopentylthiazole-4-carbaldehyde

- Structural Difference : Cyclopentyl (5-membered ring) replaces cyclopropyl.

- Impact : Cyclopentane’s lower ring strain reduces reactivity compared to the strained cyclopropane. This may slow down ring-opening reactions or electrophilic substitutions, making it less favorable in high-energy synthetic pathways .

1,3-Thiazole-4-carbonitrile

- Functional Group Difference : Nitrile replaces carbaldehyde.

- Impact : The nitrile group is less electrophilic than the aldehyde, limiting its utility in condensation reactions (e.g., Schiff base formation). However, its polarity and ability to participate in hydrogen bonding (observed in crystal structures) make it suitable for supramolecular chemistry .

2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid

- Core and Functional Differences : Thiophene replaces thiazole; carboxylic acid and phenyl groups are added.

- Impact : The carboxylic acid group improves aqueous solubility, while the phenyl and cyclopropane moieties enhance lipophilicity and metabolic stability. Such balance is advantageous in prodrug formulations .

Key Research Findings

- Reactivity of Cyclopropane Derivatives : Cyclopropane-containing compounds like this compound exhibit higher reactivity in ring-opening and cross-coupling reactions due to ring strain, enabling efficient synthesis of complex molecules .

- Biological Relevance : Carbaldehyde derivatives are pivotal in forming imine linkages with amine-containing biomolecules, a feature exploited in targeted drug delivery systems .

- Crystallographic Behavior : Nitrile-substituted thiazoles (e.g., 1,3-Thiazole-4-carbonitrile) demonstrate robust intermolecular interactions (C–H⋯N bonds, π–π stacking), influencing material science applications .

Biological Activity

2-Cyclopropylthiazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a thiazole ring with a cyclopropyl group and an aldehyde functional group. The unique structure contributes to its reactivity and biological activity, making it a valuable compound for research.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, suggesting potential applications in treating infectious diseases.

2. Anticancer Properties

The compound has shown promising anticancer activity in several studies. For instance, derivatives of this compound have been evaluated for their effects on cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. Some studies reported significant cytotoxic effects, indicating its potential as a lead compound for anticancer drug development .

3. Modulation of Chemokine Receptors

Recent research highlights the role of this compound as a modulator of chemokine receptors, particularly CXCR7. This modulation may inhibit tumor cell proliferation and metastasis, presenting a novel therapeutic avenue for cancer treatment .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

- Hydrogen Bonding and π-π Interactions : The thiazole ring may participate in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to biological targets.

Case Studies

-

Anticancer Evaluation :

A study involving the synthesis of various thiazole derivatives showed that certain compounds derived from this compound exhibited significant cytotoxicity against HepG2 and PC12 cell lines, with IC50 values indicating potent activity . -

Antimicrobial Screening :

In antimicrobial assays, this compound demonstrated effectiveness against common bacterial strains such as E. coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.